Dirlotapide

概要

説明

ディルロタピドは、主に犬の肥満治療に使用される医薬品化合物です。Slentrolという商品名で販売されており、ファイザーとゾエティスによって開発されました。 ディルロタピドは、腸選択的なミクロソームトリグリセリド転移タンパク質阻害剤として機能し、脂肪の吸収を抑制し、腸内壁の脂質充満細胞から満腹信号を誘発します .

準備方法

合成経路と反応条件

ディルロタピドの合成は、主要な中間体の調製から始まる複数の段階を伴います。このプロセスには通常、以下が含まれます。

インドール核の形成: インドール核は、フェニルヒドラジンとケトンまたはアルデヒドを酸性条件下で反応させるフィッシャーインドール合成によって合成されます。

アミド結合の形成: 次に、インドール誘導体を適切なカルボン酸誘導体とカップリングしてアミド結合を形成します。この段階では、N、N'-ジシクロヘキシルカルボジイミド(DCC)または1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)のようなカップリング試薬が使用されることがよくあります。

最終的なアセンブリ:

工業生産方法

ディルロタピドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度が最適化されており、精製と品質管理に高性能液体クロマトグラフィー(HPLC)が使用されることがよくあります。

化学反応の分析

反応の種類

ディルロタピドは、以下のものを含むいくつかのタイプの化学反応を起こします。

酸化: ディルロタピドは、特定の条件下で酸化される可能性があり、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は、ディルロタピド内の官能基を修飾し、薬理学的特性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

置換: 水素化ナトリウム(NaH)やハロアルカンなどの試薬が置換反応に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合がありますが、還元により脱酸素化された化合物が得られる場合があります。

科学研究への応用

ディルロタピドには、いくつかの科学研究への応用があります。

化学: ミクロソームトリグリセリド転移タンパク質阻害剤を研究するためのモデル化合物として使用されます。

生物学: ディルロタピドに関する研究は、哺乳類における脂肪の吸収と満腹信号のメカニズムを理解するのに役立ちます。

医学: ディルロタピドの主な用途は、獣医学における犬の肥満管理です。

産業: この化合物は、ペット用の体重管理製品の開発に使用されています。

科学的研究の応用

Weight Management in Obese Dogs

Dirlotapide has been extensively studied for its effectiveness in managing obesity among dogs. Two significant multi-center clinical studies evaluated its efficacy and safety:

- Study Overview :

-

Results :

- In Study A, this compound-treated dogs experienced an average weight loss of 15.9% compared to placebo .

- In Study B, mean weight loss by day 112 was reported at 11.8% to 14.0% for this compound-treated dogs versus only 3.0% to 3.9% for placebo .

- Improved body condition scores were noted for 75.7% to 82.5% of treated dogs compared to only 15.4% to 41.4% for placebo .

Safety Profile

While this compound has shown significant efficacy in promoting weight loss, it is essential to consider its safety profile:

- Common adverse effects include emesis (vomiting), diarrhea, lethargy, and transient elevations in hepatic transaminases .

- These side effects were generally mild and resolved spontaneously without severe complications.

Long-term Efficacy

This compound's long-term efficacy was also assessed during follow-up periods after treatment cessation:

- Dogs maintained on this compound showed sustained weight management during the treatment phase but experienced some weight regain post-treatment .

- Continued monitoring and adjustment of feeding regimens are recommended to mitigate weight regain risks after stopping this compound .

Comparative Efficacy

A comparative analysis of various studies highlights this compound's effectiveness relative to other weight management strategies:

| Study | Treatment Group | Weight Loss (%) | Adverse Effects |

|---|---|---|---|

| Study A | This compound | 15.9 | Mild emesis, diarrhea |

| Study B | This compound | 11.8 - 14.0 | Mild lethargy |

| Placebo | Control | 3.0 - 3.9 | Minimal |

作用機序

ディルロタピドは、腸内のミクロソームトリグリセリド転移タンパク質を阻害することで作用します。この阻害は、リポタンパク質の血液中への集合と放出を阻止し、脂肪の吸収を抑制します。 さらに、ディルロタピドは、腸内壁の脂質充満細胞から満腹信号を誘発し、食欲を抑制するのに役立ちます .

類似の化合物との比較

類似の化合物

オルリスタット: 膵臓リパーゼを阻害して脂肪の吸収を阻止する別の体重管理薬。

リラグルチド: ヒトの体重管理に使用されるグルカゴン様ペプチド-1受容体作動薬。

リモナバント: かつて体重管理に使用されていましたが、精神的副作用のために中止されたカンナビノイド受容体拮抗薬。

ディルロタピドの独自性

ディルロタピドは、その腸選択的効果と犬の獣医学における特定の用途において独自です。 オルリスタットとは異なり、オルリスタットは胃腸管全体で脂肪の吸収を阻害しますが、ディルロタピドは腸内のミクロソームトリグリセリド転移タンパク質を特異的に標的とするため、その作用はより選択的です .

類似化合物との比較

Similar Compounds

Orlistat: Another weight management drug that inhibits pancreatic lipase, preventing fat absorption.

Liraglutide: A glucagon-like peptide-1 receptor agonist used for weight management in humans.

Rimonabant: A cannabinoid receptor antagonist previously used for weight management but withdrawn due to psychiatric side effects.

Uniqueness of Dirlotapide

This compound is unique in its gut-selective action and its specific use in veterinary medicine for dogs. Unlike orlistat, which inhibits fat absorption in the entire gastrointestinal tract, this compound specifically targets the microsomal triglyceride transfer protein in the intestines, making it more selective in its action .

生物活性

Dirlotapide is a microsomal triglyceride transfer protein (MTP) inhibitor specifically developed for the management of obesity in dogs. It functions by inhibiting the assembly of triglyceride-rich lipoproteins, thereby reducing fat absorption and food intake. This article delves into the biological activity of this compound, supported by clinical studies and pharmacological data.

This compound selectively inhibits intestinal MTP, which plays a crucial role in the formation of chylomicrons in the intestinal mucosa and very low-density lipoproteins in the liver. By blocking this pathway, this compound decreases intestinal fat absorption and promotes a reduction in food intake, primarily mediated through increased release of peptide YY (PYY) into circulation .

Weight Loss Studies

This compound has been evaluated in multiple clinical trials focusing on its efficacy in promoting weight loss in obese dogs. Key findings from these studies include:

- Study Design : A total of 335 obese dogs were randomized to receive either this compound or a placebo in a 2:1 ratio over several studies .

- Weight Loss Results :

| Study Phase | This compound Group (%) | Placebo Group (%) | P-value |

|---|---|---|---|

| Weight Loss (112 days) | 11.8 - 14.0 | 3.0 - 3.9 | <0.0001 |

| Weight Management (12 weeks) | 19.3 | N/A | N/A |

Safety Profile

While this compound is effective for weight management, it is associated with some adverse effects:

- Common side effects include vomiting , diarrhea , lethargy , and anorexia , which generally resolve over time .

- Mildly elevated hepatic transaminases were observed but were not severe enough to warrant discontinuation of treatment .

Pharmacokinetics

This compound exhibits rapid oral absorption with peak plasma concentrations (Cmax) occurring within 1 to 4 hours post-administration, showing a mean bioavailability of approximately 22% to 41% depending on feeding status . The primary route of excretion is via feces, with minimal urinary excretion (<1%), and it is highly protein-bound (>99%) in dog plasma .

Case Study: Labrador Retrievers

In a specific study involving overweight Labrador Retrievers, this compound was administered at varying doses (0.05 mg/kg to 0.4 mg/kg) over four weeks:

特性

CAS番号 |

481658-94-0 |

|---|---|

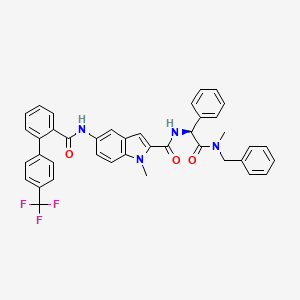

分子式 |

C40H33F3N4O3 |

分子量 |

674.7 g/mol |

IUPAC名 |

N-[(1S)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]-1-methyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxamide |

InChI |

InChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1 |

InChIキー |

TUOSYWCFRFNJBS-BHVANESWSA-N |

SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |

異性体SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |

正規SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |

外観 |

Solid powder |

Key on ui other cas no. |

481658-94-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide dirlotapide |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。